molecular formula C19H29N3O5 B6033918 ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate

ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate

Cat. No. B6033918
M. Wt: 379.5 g/mol
InChI Key: KIHUHNCCVUJOSV-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the piperazinecarboxylate family of compounds, which are known to exhibit a wide range of pharmacological activities. In

Mechanism of Action

The exact mechanism of action of ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been shown to interact with various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects
Ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce pain by modulating the activity of various neurotransmitters involved in pain signaling. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate in lab experiments is its wide range of pharmacological activities. It can be used to study the mechanisms of action of various neurotransmitters and ion channels. Additionally, it has potential applications in the development of new therapeutics for various neurological disorders. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several possible future directions for the study of ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate. One possible direction is the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various neurological disorders. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

Ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of ethyl 4-piperazinecarboxylate with 2-nitrobenzaldehyde to form ethyl 4-(2-nitrobenzyl)piperazine-1-carboxylate. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the resulting amine with 5-(methoxymethyl)furan-2-carbaldehyde to form ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate.

Scientific Research Applications

Ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, it has been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

ethyl 4-[1-[5-(methoxymethyl)furan-2-carbonyl]piperidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5/c1-3-26-19(24)21-11-9-20(10-12-21)15-5-4-8-22(13-15)18(23)17-7-6-16(27-17)14-25-2/h6-7,15H,3-5,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHUHNCCVUJOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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